molecular formula C16H17NO5S B2676291 (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid CAS No. 722467-62-1

(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid

Cat. No.: B2676291
CAS No.: 722467-62-1
M. Wt: 335.37
InChI Key: LGCHJSYHCNININ-UHFFFAOYSA-N
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Description

The compound appears to contain a toluene sulfonyl group, an amino group, a phenoxy group, and an acetic acid group . These groups are common in organic chemistry and are found in a variety of compounds with different properties and uses.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The toluene sulfonyl group would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the toluene sulfonyl group can participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the toluene sulfonyl group could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

  • Metabolism in Human Small Intestinal Epithelium : Hydroxycinnamic acids, which include compounds structurally related to (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid, have been studied for their metabolism in the in vitro Caco-2 model of human small intestinal epithelium. This research helps in understanding how these phenolic compounds are absorbed and metabolized in the human body (Kern et al., 2003).

  • Synthesis and Characterization of Poly(Ether-Amide)s : Research involving the synthesis of new diacid monomers, including derivatives similar to this compound, has been conducted. These compounds are used for creating novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, demonstrating the material science application of such compounds (Shockravi et al., 2006).

  • Regioselectivity in Organic Chemistry : Studies on the regioselectivity of sulfoxide thermolysis, involving compounds structurally similar to this compound, have been conducted. This research is significant in the field of organic chemistry, especially in understanding the influence of solvents on reactions (Bänziger et al., 2002).

  • Role in Biochemical Processes : S-adenosylmethionine (SAM), a compound related to the structural class of this compound, plays a crucial role in various metabolic reactions and biosynthetic pathways. This research highlights the importance of such compounds in biological systems (Fontecave et al., 2004).

  • Application in Polymer Science : Research in polymer science, involving the synthesis of optically active poly(azo-ester-imide)s, utilizes compounds similar to this compound. These studies contribute to the development of new materials with specific properties (Hajipour et al., 2009).

Properties

IUPAC Name

2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(2)13-5-7-14(8-6-13)22-11-16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHJSYHCNININ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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